

A Researcher's Guide to LRP8 Antibodies: A Comparative Analysis

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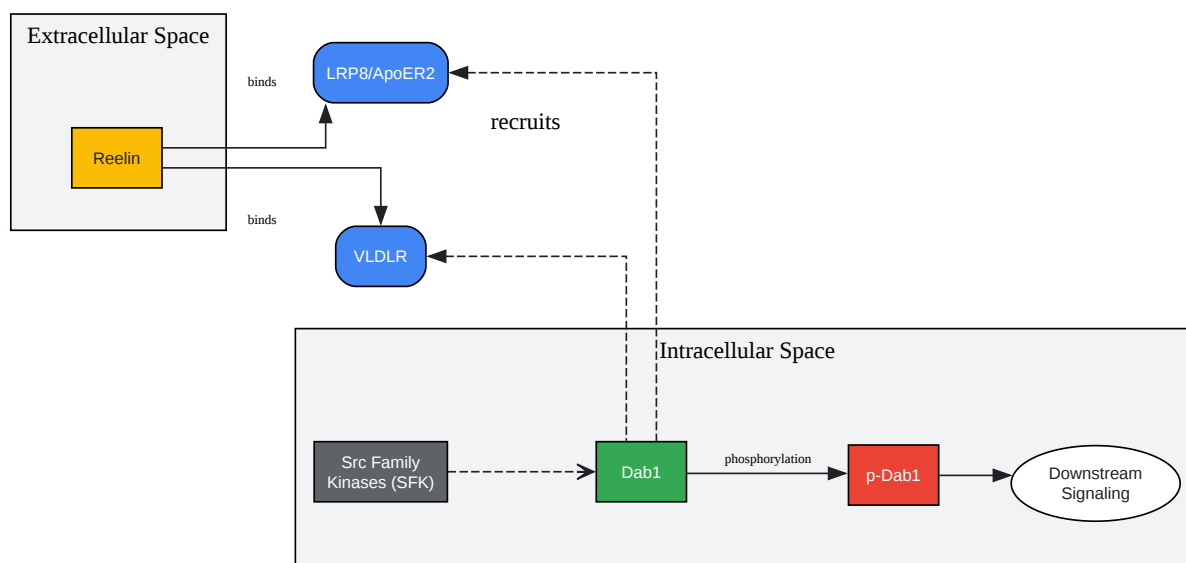
For researchers in neuroscience, cell biology, and drug development, selecting a reliable antibody is a critical first step for generating reproducible and accurate data. This guide provides a comparative overview of commercially available antibodies targeting the Low-density lipoprotein receptor-related protein 8 (LRP8), also known as Apolipoprotein E receptor 2 (ApoER2).

LRP8 is a key cell surface receptor involved in crucial signaling pathways, most notably the Reelin pathway, which governs neuronal migration during brain development and synaptic plasticity in the adult brain.[1][2][3] Given its role in these fundamental processes, LRP8 is a significant target of investigation in neurodevelopmental and neurodegenerative diseases.[3][4]

This guide summarizes the specifications and available validation data for LRP8 antibodies from various vendors to assist researchers in making an informed decision.

LRP8 Signaling Pathway

LRP8 is a central component of the Reelin signaling cascade. The binding of the extracellular glycoprotein Reelin to LRP8 and the Very-low-density-lipoprotein receptor (VLDLR) induces receptor clustering.[3] This event triggers the phosphorylation of the intracellular adaptor protein Dab1 by Src family kinases, initiating a downstream cascade that influences neuronal migration, dendritic growth, and synaptic function.[1][3]



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Caption: Canonical Reelin-LRP8 signaling pathway.

Commercial Antibody Comparison

The selection of an appropriate antibody depends heavily on the intended application. Below is a summary of LRP8 antibodies from several vendors. Performance and validation data are based on information provided by the suppliers and citations in peer-reviewed literature. Independent, in-house validation is always recommended.

Vendor	Catalog Number	Clonality	Host	Applications Cited	Validation Highlights
Abcam	ab108208	Monoclonal (EPR3326)	Rabbit	WB, IP, IHC-Fr, ICC	Knockout (KO) validation data available in publications. [5] Cited in over 20 publications.
Thermo Fisher	PA1-16913	Polyclonal	Rabbit	WB, ICC/IF	Specific for ~106 kDa membrane form and a ~130 kDa glycosylated form. [6] Tested in human, mouse, and chicken. [6]
Thermo Fisher	MA5-38566	Monoclonal (7G12E2)	Mouse	WB, Flow Cytometry, ELISA	Tested in human samples. [7]
CUSABIO	CSB-PA623900LA01HU	Polyclonal	Rabbit	WB, IF, ELISA	WB data shown in SH-SY5Y, A549, and U87 lysates. [8]
Aviva Systems	OABF01725	Polyclonal	Rabbit	WB, IHC-P, IHC-Fr, ICC/IF, ELISA	WB data shown in rat brain lysates. [9]

ProMab	31563	Monoclonal (6F6B6)	Mouse	WB, Flow Cytometry, ELISA	Tested in human samples. [10]
Human Protein Atlas	HPA073031	Polyclonal	Rabbit	IHC, WB	Extensive IHC data in 44 normal human tissues and 20 cancer types. [11]

Note: WB: Western Blot, IHC-P: Immunohistochemistry (Paraffin), IHC-Fr: Immunohistochemistry (Frozen), IF: Immunofluorescence, ICC: Immunocytochemistry, IP: Immunoprecipitation, ELISA: Enzyme-Linked Immunosorbent Assay.

Experimental Protocols

Detailed and optimized protocols are essential for reproducible results. Below are standardized starting protocols for Western Blotting and Immunohistochemistry. Researchers should consult vendor datasheets for specific antibody recommendations.

General Western Blotting Protocol

A standard workflow for antibody validation using Western Blot is crucial for confirming specificity.

Caption: Standard experimental workflow for Western Blotting.

- **Lysate Preparation:** Prepare whole-cell or tissue lysates using a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.
- **Protein Quantification:** Determine the protein concentration of the lysates using a standard method like the BCA assay.
- **Electrophoresis:** Denature 20-30 µg of protein per sample and separate using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The predicted molecular weight of LRP8 is

approximately 106 kDa.[\[6\]](#)[\[8\]](#)

- **Transfer:** Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- **Blocking:** Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20, TBST).
- **Primary Antibody Incubation:** Incubate the membrane with the LRP8 primary antibody at the vendor-recommended dilution (e.g., 1:500 - 1:2000) overnight at 4°C with gentle agitation.
- **Washing:** Wash the membrane three times for 10 minutes each with TBST.
- **Secondary Antibody Incubation:** Incubate the membrane with a suitable HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

General Immunohistochemistry (IHC-P) Protocol

- **Deparaffinization and Rehydration:** Deparaffinize formalin-fixed paraffin-embedded (FFPE) tissue sections in xylene and rehydrate through a graded series of ethanol to water.
- **Antigen Retrieval:** Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., 10 mM Sodium Citrate, pH 6.0) by heating the slides in a pressure cooker or water bath.
- **Permeabilization & Blocking:** Permeabilize the tissue with a buffer like 0.2% Triton X-100 in PBS. Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific antibody binding with a blocking serum.
- **Primary Antibody Incubation:** Incubate sections with the LRP8 primary antibody at the recommended dilution (e.g., 1:100 - 1:500) in a humidified chamber overnight at 4°C.
- **Washing:** Wash slides three times with PBS or TBS.
- **Secondary Antibody Incubation:** Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or use a polymer-based detection system according to the manufacturer's instructions.

- Detection: Visualize the staining using a chromogen such as 3,3'-Diaminobenzidine (DAB) and counterstain with hematoxylin.
- Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and coverslip using a permanent mounting medium.

Summary and Recommendations

The choice of an LRP8 antibody is highly dependent on the specific experimental context.

- For applications requiring high specificity and confidence, the Abcam (ab108208) rabbit monoclonal antibody is a strong candidate, supported by its use in multiple publications and available knockout validation data.[\[5\]](#)
- For broad species reactivity, the Thermo Fisher (PA1-16913) polyclonal antibody has been tested in human, mouse, and chicken.[\[6\]](#)
- For extensive IHC characterization in human tissues, the antibody from the Human Protein Atlas (HPA073031) provides a valuable resource with a large dataset of stained tissues.[\[11\]](#)

Regardless of the choice, researchers should perform in-house validation using appropriate positive and negative controls (e.g., cell lines with known high/low expression, or ideally, knockout/knockdown-validated lysates) to ensure the antibody performs as expected in their specific experimental setup.

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